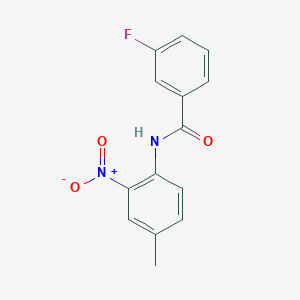

3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O3/c1-9-5-6-12(13(7-9)17(19)20)16-14(18)10-3-2-4-11(15)8-10/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAVDYCRXXMOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256580 | |

| Record name | 3-Fluoro-N-(4-methyl-2-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312703-74-5 | |

| Record name | 3-Fluoro-N-(4-methyl-2-nitrophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312703-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-N-(4-methyl-2-nitrophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro N 4 Methyl 2 Nitrophenyl Benzamide

Precursor Synthesis and Aniline (B41778) Functionalization Strategies

Synthesis of 3-Fluorobenzoic Acid and Derivatives

3-Fluorobenzoic acid can be synthesized through various methods, starting from different commercially available reagents. One common approach involves the oxidation of 3-fluorotoluene. Another method is the hydrolysis of 3-fluorobenzonitrile. A laboratory-scale synthesis can also be achieved via the diazotization of 3-fluoroaniline, followed by a Sandmeyer reaction.

A notable synthetic route involves the hydrolysis of 3-fluorobenzotrifluoride. This reaction can be carried out using a strong acid such as sulfuric acid at elevated temperatures. The reaction proceeds through an intermediate esterified product which is then hydrolyzed to yield 3-fluorobenzoic acid.

| Starting Material | Reagents | Key Steps | Reference |

| 3-Fluorotoluene | Oxidizing agent (e.g., KMnO4) | Oxidation | General Knowledge |

| 3-Fluorobenzonitrile | Acid or base catalyst | Hydrolysis | General Knowledge |

| 3-Fluoroaniline | NaNO2, HBF4 | Diazotization, Schiemann reaction | General Knowledge |

| 3-Fluorobenzotrifluoride | Concentrated H2SO4, then H2O | Hydrolysis | General Knowledge |

Synthesis of 4-Methyl-2-nitroaniline (B134579) and Related Intermediates

The synthesis of 4-methyl-2-nitroaniline typically starts from p-toluidine (B81030). A common strategy involves the protection of the amino group, followed by nitration and subsequent deprotection. Acetylation of p-toluidine with acetic anhydride (B1165640) yields N-acetyl-p-toluidine. Nitration of this intermediate with a mixture of nitric acid and sulfuric acid selectively introduces a nitro group at the ortho position to the amino group due to the directing effect of the acetyl group. The final step is the hydrolysis of the N-acetyl group under acidic or basic conditions to afford 4-methyl-2-nitroaniline.

An alternative method utilizes the direct nitration of p-toluidine after forming a salt with a strong acid, which can influence the regioselectivity of the nitration.

| Starting Material | Reagents | Key Steps | Reference |

| p-Toluidine | 1. Acetic anhydride 2. HNO3, H2SO4 3. Acid or base | Acetylation, Nitration, Hydrolysis | General Knowledge |

| p-Toluidine | 1. Strong acid (e.g., H2SO4) 2. HNO3 | Salt formation, Nitration | General Knowledge |

Amide Bond Formation Reactions for 3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide

The central step in the synthesis of this compound is the formation of the amide bond between 3-fluorobenzoic acid and 4-methyl-2-nitroaniline. This can be achieved through several classical and modern coupling methods.

Classical Coupling Reagents and Conditions

A traditional and widely used method for amide bond formation is the conversion of the carboxylic acid to a more reactive acyl chloride. 3-Fluorobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-fluorobenzoyl chloride. This acyl chloride is then reacted with 4-methyl-2-nitroaniline, typically in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, carbodiimide-based coupling reagents are frequently employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid, allowing for direct reaction with the amine. These reactions are often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can improve reaction rates and suppress side reactions.

More advanced coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), as well as aminium/uronium salts such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These reagents are known for their high efficiency and are particularly useful for coupling sterically hindered or electronically deactivated partners.

| Coupling Reagent Class | Examples | Typical Conditions |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | Inert solvent (e.g., DCM, Toluene), often with catalytic DMF. Reaction with amine in the presence of a base (e.g., Et₃N, Pyridine). |

| Carbodiimides | DCC, EDCI | Aprotic solvent (e.g., DCM, DMF), often with an additive (e.g., HOBt, DMAP). |

| Phosphonium Salts | BOP, PyBOP® | Aprotic solvent (e.g., DMF), tertiary base (e.g., DIPEA). |

| Aminium/Uronium Salts | HBTU, HATU | Aprotic solvent (e.g., DMF), tertiary base (e.g., DIPEA). |

Optimized Reaction Parameters and Yield Enhancement Techniques

To maximize the yield of this compound, several reaction parameters can be optimized. The choice of solvent is crucial; polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) can enhance the solubility of the reactants and facilitate the reaction.

The reaction temperature can also be adjusted. While many coupling reactions proceed efficiently at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat should be avoided to prevent decomposition of the coupling reagents or side products.

The stoichiometry of the reagents is another important factor. Using a slight excess of the coupling reagent and the amine can help drive the reaction to completion. The choice and amount of base are also critical, with hindered bases like N,N-diisopropylethylamine (DIPEA) often being preferred to minimize side reactions.

Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials and byproducts from the coupling reagents.

Derivatization and Analog Synthesis from this compound

The structure of this compound offers several sites for further chemical modification to generate a library of analogs. The most reactive handle for derivatization is the nitro group.

A key transformation is the reduction of the nitro group to an amino group, yielding N-(2-amino-4-methylphenyl)-3-fluorobenzamide. This reduction can be accomplished using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. commonorganicchemistry.comorganic-chemistry.org Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid are also effective. commonorganicchemistry.com

The resulting amino group can then be further functionalized. For instance, it can undergo acylation, sulfonylation, or alkylation to introduce a wide range of substituents. It can also participate in cyclization reactions to form heterocyclic systems.

Electrophilic aromatic substitution on either of the two aromatic rings is another potential route for derivatization, although the directing effects of the existing substituents would need to be carefully considered. The fluorine atom on the benzoyl ring could potentially be displaced by a strong nucleophile under certain conditions, allowing for the introduction of other functionalities.

| Transformation | Reagents and Conditions | Potential Products |

| Nitro Group Reduction | H₂, Pd/C; SnCl₂, HCl; Fe, AcOH | N-(2-amino-4-methylphenyl)-3-fluorobenzamide |

| Amine Acylation | Acyl chlorides, anhydrides | N-(2-acylamino-4-methylphenyl)-3-fluorobenzamides |

| Amine Sulfonylation | Sulfonyl chlorides | N-(2-sulfonylamino-4-methylphenyl)-3-fluorobenzamides |

| Amine Alkylation | Alkyl halides | N-(2-alkylamino-4-methylphenyl)-3-fluorobenzamides |

Modifications of the Fluoro-Substituted Benzoyl Moiety

The 3-fluorobenzoyl portion of the molecule offers two primary avenues for chemical transformation: substitution of the fluorine atom and electrophilic substitution on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a halogen, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orguomustansiriyah.edu.iq Although aryl fluorides are generally less reactive than other aryl halides in the absence of strong electron-withdrawing groups, the reaction can be facilitated under specific conditions. nih.govrsc.org The benzamide (B126) functional group exerts a moderate electron-withdrawing effect, which can activate the ring towards nucleophilic attack. This pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion to restore aromaticity. uomustansiriyah.edu.iq

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on the Benzoyl Moiety

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOCH₃) | 3-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |

| Diethylamine | Diethylamine (HN(CH₂)₂CH₃) | 3-(diethylamino)-N-(4-methyl-2-nitrophenyl)benzamide |

Electrophilic Aromatic Substitution (EAS): The benzoyl ring can also undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom. msu.edubyjus.com The regiochemical outcome is dictated by the directing effects of the existing substituents: the fluorine atom and the amide group. Fluorine is a deactivating but ortho, para-directing substituent, while the amide group, being connected via its carbonyl carbon, is a strongly deactivating and meta-directing group. The combined influence of these groups makes further substitution challenging and would likely direct incoming electrophiles to the positions ortho to the fluorine and meta to the amide linkage (positions 2 and 4). Friedel-Crafts reactions are generally unsuccessful on such deactivated rings. youtube.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzoyl Moiety

| Reaction Type | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 3-fluoro-2-nitro-N-(4-methyl-2-nitrophenyl)benzamide |

| Bromination | Br₂ / FeBr₃ | 2-bromo-3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide |

Structural Diversification on the Nitrophenyl Moiety

The 4-methyl-2-nitrophenyl segment of the molecule presents two highly reactive sites for structural diversification: the nitro group and the methyl group.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂). This transformation is one of the most common and reliable reactions in aromatic chemistry and can be achieved with high chemoselectivity, leaving the amide and fluoro groups intact. researchgate.net A variety of reducing agents are effective, with catalytic hydrogenation being a particularly clean method. commonorganicchemistry.com Other common reagents include metals in acidic media, such as iron or tin(II) chloride with hydrochloric acid. commonorganicchemistry.com

Table 3: Reduction of the Nitrophenyl Moiety

| Reagent(s) | Reaction Condition | Expected Product |

|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | N-(2-amino-4-methylphenyl)-3-fluorobenzamide |

| Fe, HCl | Metal in Acid | N-(2-amino-4-methylphenyl)-3-fluorobenzamide |

| SnCl₂, HCl | Metal Salt in Acid | N-(2-amino-4-methylphenyl)-3-fluorobenzamide |

Modification of the Methyl Group: The benzylic methyl group can be functionalized through oxidation or halogenation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can convert the methyl group into a carboxylic acid. Alternatively, free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively halogenate the methyl group to yield a bromomethyl derivative. This derivative is a versatile intermediate for subsequent nucleophilic substitution reactions.

Table 4: Chemical Transformations of the Methyl Group

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Oxidation | KMnO₄, heat | 4-(3-fluorobenzamido)-3-nitrobenzoic acid |

Exploration of N-Substituted Benzamide Analogues

The amide linkage itself serves as a point for modification, primarily through reactions at the nitrogen atom. The secondary amide in the parent compound contains an N-H bond that can be deprotonated and subsequently alkylated.

N-Alkylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl or benzyl (B1604629) group to form a tertiary amide. Modern catalytic methods, often termed "borrowing hydrogen" or "hydrogen autotransfer," allow for the direct N-alkylation of amides using alcohols as the alkylating agents. nih.govrsc.org These reactions are typically catalyzed by transition metal complexes, such as those based on cobalt or manganese, and produce water as the only byproduct. researchgate.netacs.org

Table 5: Potential N-Alkylation Reactions of the Benzamide Linkage

| Alkylating Agent (Alcohol) | Catalyst System (Example) | Expected Product |

|---|---|---|

| Ethanol | Co-nanoparticles / Base | N-ethyl-3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide |

| Benzyl Alcohol | Mn(I) PNP pincer complex | N-benzyl-3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide |

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro N 4 Methyl 2 Nitrophenyl Benzamide and Its Analogues

Vibrational Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational frequencies of functional groups within a molecule. For 3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide, the spectrum is expected to be a composite of the vibrations from its constituent parts: the amide linkage, the 3-fluorobenzoyl ring, and the 4-methyl-2-nitrophenyl ring.

The amide group gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3370–3170 cm⁻¹. In secondary amides, this often appears as a single sharp peak. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the IR spectrum of amides, generally appearing in the range of 1680–1630 cm⁻¹ spectroscopyonline.com. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is found between 1550 cm⁻¹ and 1510 cm⁻¹ nih.gov.

The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch typically found between 1560 cm⁻¹ and 1515 cm⁻¹, and a symmetric stretch in the 1360–1335 cm⁻¹ range researchgate.net. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-F stretching vibration of the fluorinated benzene (B151609) ring usually appears as a strong band in the 1300–1000 cm⁻¹ region. The C-N stretching vibration of the aryl amine moiety is also expected in this region. The presence of a methyl group will be indicated by C-H stretching and bending vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3370 - 3170 |

| Amide (C=O) | Amide I band (stretching) | 1680 - 1630 |

| Amide (N-H/C-N) | Amide II band (bending/stretching) | 1550 - 1510 |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1515 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1335 |

| Aromatic C-H | Stretching | > 3000 |

| C-F | Stretching | 1300 - 1000 |

| Aryl C-N | Stretching | 1300 - 1000 |

FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. While polar functional groups like C=O show strong IR bands, non-polar or symmetric bonds often produce strong Raman signals.

In the FT-Raman spectrum of this compound analogues, the aromatic ring vibrations are typically prominent. The symmetric stretching of the nitro group, which may be weak in the IR spectrum, often gives a strong band in the Raman spectrum around 1350 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1600–1400 cm⁻¹ region. The amide I band is also observable in the Raman spectrum. FT-Raman is particularly useful for observing vibrations of the molecular backbone and substituent-ring modes. For instance, the C-F stretching vibration can also be identified in the Raman spectrum.

| Functional Group/ moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Aromatic C=C | Stretching | 1600 - 1400 |

| Amide (C=O) | Amide I band (stretching) | 1680 - 1630 |

| C-F | Stretching | 1300 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a detailed picture of the molecular connectivity and environment of each atom can be constructed.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

For this compound, the amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-10.5 ppm, due to its attachment to the electronegative nitrogen and participation in resonance. The protons on the two aromatic rings will resonate in the aromatic region (δ 7.0-8.5 ppm).

The protons of the 3-fluorobenzoyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons ortho to the fluorine will be split by the adjacent protons and the fluorine atom, while the other protons will show splitting based on their position relative to the fluorine and other protons.

On the 4-methyl-2-nitrophenyl ring, the methyl group protons will appear as a singlet in the upfield region, typically around δ 2.3-2.6 ppm. The aromatic protons on this ring will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The proton ortho to the nitro group is expected to be the most downfield of this ring system. The coupling between the aromatic protons will help in assigning their relative positions.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Amide (N-H) | 8.0 - 10.5 | Broad Singlet |

| Aromatic (3-fluorobenzoyl ring) | 7.0 - 8.5 | Multiplets (with H-F coupling) |

| Aromatic (4-methyl-2-nitrophenyl ring) | 7.0 - 8.5 | Multiplets |

| Methyl (CH₃) | 2.3 - 2.6 | Singlet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The carbonyl carbon of the amide group is expected to resonate at a significantly downfield position, typically in the range of δ 160-170 ppm. The aromatic carbons will appear in the δ 110-150 ppm region. The carbon atom directly attached to the fluorine atom (C-F) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly affected by the fluorine's electronegativity. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

In the 4-methyl-2-nitrophenyl ring, the carbon attached to the nitro group (C-NO₂) will be deshielded and appear downfield, while the carbon attached to the methyl group will be slightly shielded. The methyl carbon itself will appear at a high field, typically around δ 20-25 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Note |

|---|---|---|

| Amide (C=O) | 160 - 170 | |

| Aromatic (C-F) | 155 - 165 | Large ¹JCF coupling |

| Aromatic (C-NO₂) | 145 - 155 | |

| Aromatic (other) | 110 - 140 | |

| Methyl (CH₃) | 20 - 25 |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For aromatic fluorine compounds, the chemical shifts can vary over a wide range.

In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. For a fluorine atom on a benzene ring, the chemical shift is influenced by the nature and position of other substituents. In fluorobenzamide analogues, the ¹⁹F chemical shift is typically observed in the range of δ -110 to -115 ppm (relative to CFCl₃) nih.govspectrabase.com. The signal will likely be a multiplet due to coupling with the ortho and meta protons on the fluorinated ring. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine atom wikipedia.org.

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic C-F (in a fluorobenzamide) | -110 to -115 | CFCl₃ |

X-ray Crystallography and Solid-State Structural Analysis

Detailed crystallographic data for the specific compound this compound is not publicly available in the searched crystallographic databases. However, a comprehensive analysis of its structural analogues provides significant insights into the expected molecular geometry, intermolecular interactions, and crystal packing motifs that would characterize this compound. The following sections discuss the crystallographic features of closely related benzamide (B126) derivatives, which serve as a predictive framework for the solid-state structure of this compound.

Single-Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For analogues of this compound, this method has revealed key conformational features.

For this compound, it is anticipated that the molecule would adopt a non-planar conformation. The steric hindrance from the ortho-nitro group on one ring and the electronic effects of the meta-fluoro substituent on the other would likely induce a significant twist between the phenyl rings. The presence of an intramolecular hydrogen bond between the amide proton (N-H) and an oxygen atom of the ortho-nitro group is also a common feature in related structures, such as 3-chloro-N-(2-nitrophenyl)benzamide, which forms an S(6) ring motif nih.gov.

Below is a table summarizing crystallographic data for selected analogues.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 3-chloro-N-(2-nitrophenyl)benzamide nih.gov | Monoclinic | P2₁/c | 12.6300(9) | 14.1462(12) | 6.7797(6) | 105.475(7) | 1167.39(17) | 4 |

| 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate (B104242) nih.gov | Orthorhombic | Pna2₁ | 14.2596(5) | 11.4800(3) | 8.3602(2) | 90 | 1368.57(7) | 4 |

| 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide nih.gov | Orthorhombic | P2₁2₁2₁ | 7.0982(14) | 11.423(2) | 18.949(4) | 90 | 1536.5(5) | 4 |

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of benzamide derivatives are often linked into chains or more complex assemblies. For example, in the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide , molecules are connected by N—H⋯O hydrogen bonds, forming chains researchgate.net. Similarly, weak C—H⋯O hydrogen bonds link molecules of 3-chloro-N-(2-nitrophenyl)benzamide into chains that propagate along the ugr.es direction nih.gov.

The specific substituents on the aromatic rings play a crucial role in directing the crystal packing. Halogen atoms, such as fluorine and chlorine, can participate in halogen bonding and other short contacts. While no Cl⋯Cl short contacts are observed in 3-chloro-N-(2-nitrophenyl)benzamide nih.gov, other halogenated analogues show short halogen–halogen contacts that link molecular chains into ribbons researchgate.net. The nitro group is a strong hydrogen bond acceptor, frequently participating in C—H⋯O interactions.

Given these precedents, the crystal structure of this compound would likely be stabilized by a combination of N—H⋯O and C—H⋯O hydrogen bonds, with the carbonyl and nitro oxygen atoms acting as acceptors. The fluorine atom could also engage in weak C—H⋯F interactions, further stabilizing the crystal lattice.

Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions

Hydrogen bonds are the primary drivers of molecular recognition and assembly in the crystal structures of many benzamides. The amide N-H group is a reliable hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This combination frequently leads to the formation of robust N—H⋯O hydrogen bonds, which often link molecules into one-dimensional chains or dimers.

In addition to classical hydrogen bonds, weaker C—H⋯O interactions are also prevalent. In the structure of 3-chloro-N-(2-nitrophenyl)benzamide , these interactions result in the formation of C(7) chains nih.gov.

π-π stacking interactions between the aromatic rings are another significant stabilizing force in the crystal packing of these compounds. These interactions occur when the planar aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. For instance, 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate , an analogue, exhibits intermolecular π-π stacking with a centroid–centroid distance of 3.7806(16) Å nih.gov. Weak offset π-π interactions are also present in the crystal structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide , with intercentroid distances of 3.868(1) and 3.855(1) Å researchgate.net.

For this compound, it is expected that a combination of N—H⋯O hydrogen bonds would form the primary structural motif, likely a chain. This primary structure would then be further organized by weaker C—H⋯O interactions and π-π stacking between the electron-deficient nitrophenyl ring and the fluorobenzoyl ring of neighboring molecules.

A summary of key intermolecular interactions in analogue structures is provided below.

| Compound Name | Primary Intermolecular Interactions |

| 3-chloro-N-(2-nitrophenyl)benzamide nih.gov | Intramolecular N—H⋯O, Intermolecular C—H⋯O |

| 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide researchgate.net | N—H⋯O hydrogen bonds, C—H⋯O hydrogen bonds, offset π–π interactions |

| 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate nih.gov | π–π stacking, weak C—H⋯O hydrogen bonds |

Polymorphism and its Impact on Solid-State Structure

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is crucial in materials science and pharmaceutical development.

While no specific polymorphic forms have been documented for this compound in the available literature, the potential for polymorphism in benzamides is well-established. The conformational flexibility of the amide linkage and the potential for different arrangements of intermolecular interactions can lead to the formation of multiple crystal forms. For example, the analogue 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide crystallizes with two distinct molecules in its asymmetric unit, which can be considered a form of conformational isomorphism, a phenomenon closely related to polymorphism researchgate.net. These two conformers exhibit different dihedral angles between their aromatic rings, demonstrating how subtle energy differences can lead to different solid-state arrangements.

The existence of different crystal packing motifs and hydrogen bonding networks in various benzamide analogues suggests that this compound could also exhibit polymorphism under different crystallization conditions. Factors such as solvent, temperature, and cooling rate could influence which polymorphic form is obtained. The study of polymorphism in this compound would be a valuable area for future research to understand how different supramolecular assemblies can be accessed and controlled.

Computational and Theoretical Investigations of 3 Fluoro N 4 Methyl 2 Nitrophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular properties from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the behavior of electrons in molecules, providing a quantitative understanding of their structure and energy.

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules. researchgate.net This approach is favored for its balance of accuracy and computational efficiency. By using functionals such as B3LYP or B3PW91 combined with basis sets like 6-311G(d,p), researchers can determine the optimized molecular geometry of benzamide (B126) derivatives. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (DFT B3LYP) Note: This table presents typical values for related benzamide structures as specific data for the title compound is not available.

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-F | ~1.35 Å | |

| N-O (nitro) | ~1.22 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-H | ~120° | |

| Dihedral Angle | Benzoyl Ring vs. Amide Plane | Variable |

| Phenyl Ring vs. Amide Plane | Variable |

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. researchgate.net These methods provide a rigorous characterization of the electronic structure. While computationally more demanding than DFT, ab initio calculations are often used to benchmark results and provide a deeper understanding of electronic properties. researchgate.net For complex molecules like 3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide, these high-level calculations can elucidate subtle electronic effects and provide reliable data on orbital energies and charge distributions.

Electronic Properties and Reactivity Analysis

The electronic properties of a molecule govern its reactivity. Theoretical analyses, including the study of frontier molecular orbitals, electrostatic potential, and orbital interactions, are essential for predicting how a molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining the molecule's kinetic stability, chemical hardness, and softness. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. For related benzamides, the HOMO is often localized on one aromatic ring, while the LUMO may be distributed across another part of the molecule, indicating potential pathways for charge transfer. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies Note: This table presents typical values for related benzamide structures as specific data for the title compound is not available.

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -2.0 to -3.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. dergipark.org.tr The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Typically, regions of negative potential (colored red) are associated with high electron density and are susceptible to electrophilic attack. In benzamides, these regions are commonly found around the electronegative oxygen and nitrogen atoms of the carbonyl and nitro groups. researchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack, often located around hydrogen atoms, particularly the amide N-H proton. researchgate.net The MEP map provides a clear, intuitive picture of the molecule's reactivity patterns and intermolecular interaction sites. dergipark.org.tr

Table 3: Predicted Reactive Sites from MEP Analysis Note: This table presents typical predictions for related benzamide structures as specific data for the title compound is not available.

| Region | Atom(s) | Predicted Reactivity |

| Most Negative (Red) | Carbonyl Oxygen, Nitro Oxygens | Site for electrophilic attack, hydrogen bond acceptor |

| Most Positive (Blue) | Amide Hydrogen (N-H) | Site for nucleophilic attack, hydrogen bond donor |

| Intermediate (Green) | Aromatic Rings | Neutral potential |

Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization from a filled orbital to a vacant one.

In molecules like this compound, significant interactions often involve the delocalization of lone pair electrons (n) from oxygen or nitrogen atoms to the antibonding pi orbitals (π) of the aromatic rings or the carbonyl group. These n → π and π → π* interactions contribute significantly to the molecule's stability and electronic structure. NBO analysis provides quantitative insights into these charge transfer processes, which are crucial for understanding the molecule's electronic properties and reactivity. researchgate.net

Table 4: Representative NBO Analysis of Intramolecular Interactions Note: This table presents typical interactions for related benzamide structures as specific data for the title compound is not available.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP(O) of C=O | π(C-N) of amide | High | Intramolecular Charge Transfer |

| LP(N) of amide | π(C=O) | Moderate | Resonance Stabilization |

| π(Aromatic Ring 1) | π*(Aromatic Ring 2) | Moderate | π-System Conjugation |

Topological and Intermolecular Interaction Studies

Topological and intermolecular interaction studies are crucial for understanding how molecules pack in a crystalline state and the nature of the non-covalent interactions that govern their assembly. These studies provide a quantitative and qualitative understanding of the forces that hold the molecules together.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions of significant intermolecular contacts can be identified. The analysis also generates two-dimensional fingerprint plots, which summarize the distribution of intermolecular contacts.

For aromatic compounds containing nitro and amide groups, such as derivatives of nitrobenzamide, Hirshfeld surface analysis reveals the prevalence of certain types of interactions. In a related compound, N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the most significant contacts are H⋯O/O⋯H, H⋯C/C⋯H, and H⋯H interactions. strath.ac.ukresearchgate.net Specifically, the H⋯O/O⋯H interactions, which include hydrogen bonds, contribute significantly to the crystal packing, often accounting for a substantial percentage of the total intermolecular contacts. strath.ac.ukresearchgate.net The H⋯H contacts are also prominent due to the abundance of hydrogen atoms on the molecular surface. strath.ac.ukresearchgate.net

The analysis of a similar compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, also highlights the importance of N–H⋯O and C–H⋯O hydrogen bonds in the crystal packing. samsun.edu.trsamsun.edu.trresearchgate.net Weak π⋯π interactions are also observed, contributing to the formation of a layered structure. samsun.edu.trsamsun.edu.trresearchgate.net

A representative breakdown of intermolecular contacts for a related nitrobenzamide derivative is presented in the table below:

| Intermolecular Contact | Contribution (%) |

| H⋯O/O⋯H | 30.5 |

| H⋯H | 29.0 |

| H⋯C/C⋯H | 28.2 |

This data is representative of a similar nitrobenzamide compound and is used for illustrative purposes. strath.ac.ukresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction.

QTAIM analysis can also be applied to intramolecular interactions, such as hydrogen bonds. For instance, in a study of anandamide, QTAIM was used to characterize the intramolecular hydrogen bond, with the interaction energy for the closed-ring conformation indicating a strong, stabilizing interaction. frontiersin.org

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org Mapping the PES allows for the identification of stable conformers (energy minima) and transition states (saddle points) between them.

For a molecule like this compound, with several rotatable bonds, the PES can be complex. Theoretical calculations, often employing quantum mechanics, are used to compute the energy for a range of conformations. libretexts.org By systematically varying the dihedral angles of the rotatable bonds, a multi-dimensional PES can be generated. The minima on this surface correspond to the most stable conformations of the molecule.

The exploration of the PES can be performed using various computational methods, including automated algorithms that search for reaction pathways and map out the potential energy landscape. chemrxiv.org This approach can reveal the energetically favored conformations and the barriers to conformational change, providing insight into the molecule's flexibility and dynamic behavior.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into conformational changes and stability. nih.gov

For this compound, MD simulations can be used to explore its conformational space in a simulated environment, such as in a solvent or in a biological system. The simulations can reveal the preferred conformations in solution and the dynamics of transitions between different conformational states. uni-saarland.de

A common application of MD simulations is to assess the stability of a molecule or a molecular complex. In the context of drug design, MD simulations are often used to study the stability of a ligand bound to a protein. The root-mean-square deviation (RMSD) of the ligand's atomic positions over time is a common metric for assessing its stability within the binding site.

Furthermore, techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be used to calculate the binding free energy of a ligand to a receptor from the MD simulation trajectory. nih.gov This provides a quantitative measure of the binding affinity and can help in understanding the key interactions that contribute to the stability of the complex. nih.gov

An in-depth look at the mechanistic and structure-activity relationship (SAR) studies of this compound and its related analogues reveals a complex interplay between molecular structure and biological function. Researchers have investigated how these compounds interact with biological systems at a molecular level, aiming to understand their mechanisms of action and to design more potent and selective agents.

Advanced Research Directions and Future Perspectives for 3 Fluoro N 4 Methyl 2 Nitrophenyl Benzamide and Its Derivatives

Novel Synthetic Methodologies and Sustainable Production Routes

The traditional synthesis of benzamides often involves the use of stoichiometric activating agents and harsh reaction conditions, leading to significant waste generation. Future research into the synthesis of 3-fluoro-N-(4-methyl-2-nitrophenyl)benzamide and its derivatives should prioritize the development of novel, sustainable methodologies.

One promising avenue is the adoption of greener synthetic approaches . This includes the use of solvent-free reaction conditions or employing environmentally benign solvents. tandfonline.comtandfonline.com For instance, direct amidation reactions catalyzed by boric acid or other green catalysts could offer a more atom-economical alternative to conventional methods. sciepub.com The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. chemmethod.com

Flow chemistry represents another significant advancement for the sustainable production of fine chemicals. nih.gov Continuous-flow systems offer enhanced reaction control, improved safety, and scalability. sci-hub.sersc.org The synthesis of benzamides has been successfully demonstrated in flow reactors, often with reduced reaction times and improved yields. acs.orgresearchgate.net Implementing a flow-based synthesis for this compound could lead to a more efficient and sustainable manufacturing process.

Furthermore, the development of biocatalytic routes presents an exciting frontier. Enzymes offer high selectivity and can operate under mild conditions, significantly reducing the environmental impact of chemical processes. manchester.ac.ukphys.org While specific enzymes for the synthesis of this particular benzamide (B126) may not yet be identified, enzyme engineering and directed evolution could be employed to develop biocatalysts for its production.

Finally, exploring novel methods for the introduction of fluorine and nitro groups is crucial. Recent advancements in catalytic fluorination and the development of modern fluorinating agents could provide more efficient and selective ways to incorporate the fluorine atom. nih.govnus.edu.sgnus.edu.sgmdpi.comresearchgate.net Similarly, research into more sustainable nitration methods for aromatic compounds is an active area that could yield greener routes to nitroaromatic precursors. researchgate.netnih.govvtt.fi

Table 1: Comparison of Potential Synthetic Routes for this compound

| Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Green Batch Chemistry | Reduced waste, use of benign reagents | May require longer reaction times or higher catalyst loading |

| Continuous Flow Synthesis | Enhanced control, scalability, improved safety | Initial setup costs, potential for clogging with solid byproducts |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts | Enzyme discovery and optimization, substrate specificity |

Advanced Computational Techniques for Rational Design and Lead Optimization

Computational chemistry offers powerful tools for the rational design and optimization of molecules with desired properties, bypassing the need for extensive trial-and-error synthesis. For this compound and its derivatives, a range of computational techniques can be applied to predict their chemical behavior and guide the design of new analogs.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its stability, potential reaction mechanisms, and interactions with other molecules.

Molecular Dynamics (MD) simulations can be used to study the conformational dynamics and intermolecular interactions of the benzamide in different environments. This is particularly relevant for understanding its behavior in solution or at interfaces, which is crucial for applications in materials science or chemical biology.

For the rational design of new derivatives, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. These models correlate the structural features of a series of compounds with their biological activity or physical properties, allowing for the prediction of the properties of novel, unsynthesized molecules.

Virtual screening techniques, such as molecular docking, can be used to identify potential biological targets or to design molecules that bind to a specific receptor. While clinical applications are excluded from this discussion, these methods are also valuable in chemical biology for designing molecular probes or inhibitors for studying biological processes.

Table 2: Application of Computational Techniques to this compound Research

| Computational Technique | Potential Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity, stability, spectroscopic properties |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational preferences, intermolecular interactions |

| QSAR/QSPR | Predictive modeling | Correlation of structure with activity/properties |

| Virtual Screening | Target identification/ligand design | Potential binding partners, design of new derivatives |

Exploration of Cross-Disciplinary Applications in Materials Science or Chemical Biology

While the specific applications of this compound are yet to be explored, its structural motifs—a fluorinated benzoyl group and a nitrated aniline (B41778) moiety—suggest potential for a range of cross-disciplinary applications outside of the clinical realm.

In materials science , the presence of polar functional groups and aromatic rings could impart interesting properties for the development of novel organic materials. For instance, benzamide derivatives can exhibit liquid crystalline behavior or self-assemble into well-ordered structures. The fluorine atom can enhance thermal stability and influence intermolecular interactions, potentially leading to materials with unique optical or electronic properties. The nitro group, being a strong electron-withdrawing group, can be used to tune the electronic properties of the molecule, making it a candidate for applications in organic electronics.

In chemical biology , this compound could serve as a scaffold for the development of molecular probes to study biological systems. The fluorophenyl and nitrophenyl groups can be functionalized to introduce reporter groups, such as fluorophores or affinity tags. The benzamide linkage is relatively stable, making it a suitable core for probes designed to interact with specific biomolecules. Furthermore, the compound could be investigated as a potential inhibitor of enzymes or as a modulator of protein-protein interactions, providing valuable tools for basic research in cellular and molecular biology.

Development of High-Throughput Screening and Analytical Platforms

To accelerate the discovery of new properties and applications for this compound and a library of its derivatives, the development of high-throughput screening (HTS) and advanced analytical platforms is essential.

High-throughput synthesis methods, such as parallel synthesis or automated synthesis platforms, can be employed to rapidly generate a diverse library of analogs. This would involve systematically varying the substituents on both the benzoyl and aniline rings to explore the structure-property landscape.

Once a library of compounds is generated, high-throughput screening assays can be developed to evaluate their properties in a massively parallel fashion. For materials science applications, this could involve screening for properties such as fluorescence, thermal stability, or conductivity. In a chemical biology context, HTS assays could be designed to identify compounds that bind to a particular protein or inhibit an enzymatic reaction.

Advanced analytical techniques are crucial for the characterization of the synthesized compounds and for monitoring their behavior in various assays. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming the identity and purity of the compounds. For more detailed structural analysis, X-ray crystallography could be used to determine the three-dimensional structure of the molecule.

Q & A

Advanced Research Question

-

Analog Selection : Prioritize analogs with substitutions at the nitro (e.g., 4-cyano) or benzamide (e.g., 4-fluoro) positions. Example analogs:

Analog Substitution Activity Trend 3-Fluoro-N-(4-ethyl-2-nitrophenyl)benzamide Ethyl at R4 Reduced solubility, higher logP 3-Chloro-N-(4-methyl-2-nitrophenyl)benzamide Cl instead of F Lower IC against Btk -

Assay Consistency : Use the same cell line (e.g., Ramos B-cells) and ATP concentration (1 mM) in kinase assays to minimize variability .

What strategies mitigate oxidative degradation during stability studies?

Basic Research Question

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS; the nitro group is prone to reduction, forming amine byproducts.

- Stabilizers : Add 0.1% w/v ascorbic acid to aqueous formulations to inhibit oxidation. Use amber glass vials to block UV-induced degradation .

How can crystallography resolve ambiguities in the compound’s solid-state structure?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (dichloromethane/pentane). SHELXL refinement can reveal torsion angles between benzamide and nitrophenyl groups, critical for conformational analysis .

- Powder XRD : Compare experimental patterns (Cu-Kα radiation) with Mercury-simulated data to detect polymorphic impurities .

What computational tools predict metabolic pathways for this compound?

Advanced Research Question

- In Silico Metabolism : Use SwissADME to identify likely Phase I sites (e.g., nitro reduction to amine) and Phase II conjugation (glucuronidation of the benzamide).

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 using human liver microsomes. The fluorobenzamide moiety may reduce CYP affinity compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.